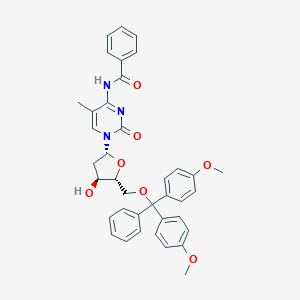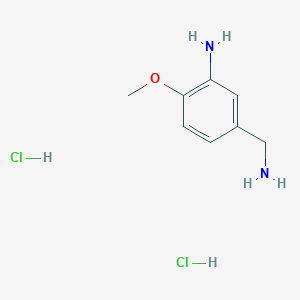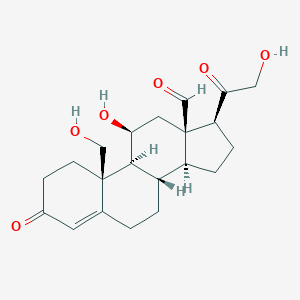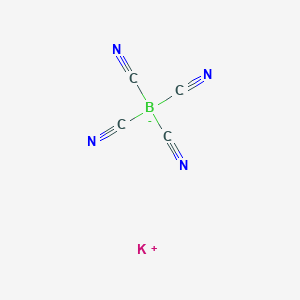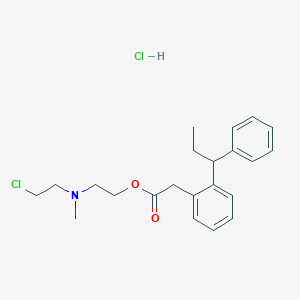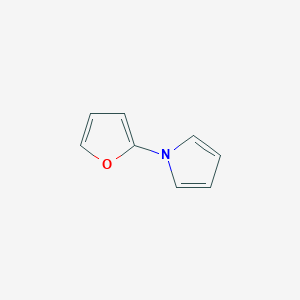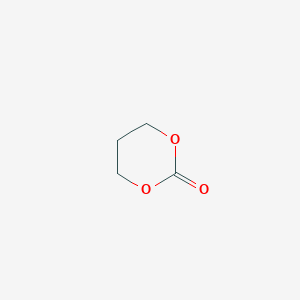
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a quaternary ammonium derivative that has been extensively studied for its use as a fluorescent probe in biochemical and physiological experiments. Additionally, we will list future directions for further research on ABEI.
Mecanismo De Acción
ABEI acts as a fluorescent probe by binding to specific molecules or structures in the cell. When excited by light of a specific wavelength, ABEI emits light at a longer wavelength, which can be detected and measured. The emission intensity of ABEI is dependent on the local environment, such as pH, temperature, and the presence of other molecules. This property makes ABEI a useful tool for studying the behavior of molecules in living cells.
Biochemical and Physiological Effects
ABEI has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells or tissues and is not toxic at the concentrations typically used in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ABEI is its high sensitivity and specificity for fluorescent labeling. It has been shown to be more effective than other fluorescent probes in certain experiments. Additionally, ABEI is relatively easy to synthesize and is commercially available.
However, ABEI does have some limitations. It is not suitable for use in certain types of experiments, such as those involving pH-sensitive molecules. Additionally, ABEI has a relatively short fluorescent lifetime, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on ABEI. One area of interest is the development of new derivatives of ABEI with enhanced fluorescent properties. Another area of research is the use of ABEI in combination with other fluorescent probes to study complex biological systems. Additionally, the use of ABEI in vivo is an area of active research, with the goal of developing new diagnostic and therapeutic applications.
Métodos De Síntesis
The synthesis of ABEI involves a multi-step process that starts with the reaction of diethylamine with 2-bromoethyl methyl ether to form N,N-diethyl-2-bromoethyl methylamine. This compound is then reacted with thymol to form N,N-diethyl-2-(thymyloxy)ethylamine. Finally, the reaction of this compound with methyl iodide results in the formation of ABEI.
Aplicaciones Científicas De Investigación
ABEI is primarily used as a fluorescent probe in biochemical and physiological experiments. It has been used to study the binding of acetylcholine to muscarinic receptors in living cells, as well as the activity of enzymes such as cholinesterase and acetylcholinesterase. ABEI has also been used to study the distribution of lipids in biological membranes and to monitor the activity of ion channels.
Propiedades
Número CAS |
102571-20-0 |
|---|---|
Nombre del producto |
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide |
Fórmula molecular |
C17H30INO |
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
SMILES canónico |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
Sinónimos |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
